(1,1'-Bicyclobutyl)-1,1'-diol
Description
(1,1'-Bicyclobutyl)-1,1'-diol is a bicyclic compound featuring two cyclobutane rings linked at their 1,1' positions, with hydroxyl (-OH) groups attached to each ring. For instance, cyclobutane-based diols are known for their strained ring systems, which influence reactivity and molecular conformation . The compound’s molecular weight is approximately 168.28 g/mol (calculated from ), with a polar surface area of 20.2 Ų and a moderate hydrophobicity (XlogP ~2.8), suggesting balanced solubility in polar and nonpolar solvents .
Properties
CAS No. |
82491-67-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(1-hydroxycyclobutyl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H14O2/c9-7(3-1-4-7)8(10)5-2-6-8/h9-10H,1-6H2 |
InChI Key |
DMEVUVXQRRRPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CCC2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Ring Strain vs. Stability : The bicyclobutyl diol’s cyclobutane rings introduce significant ring strain compared to cyclopentane or cyclohexane analogs (e.g., 1,1'-Bi(cyclohexyl)-1,1'-diol). This strain likely enhances reactivity in ring-opening or functionalization reactions .
- Steric Effects : Spirobiindane diols (e.g., C41H32O2 derivatives) exhibit bulkier structures due to biphenyl substituents, reducing solubility in polar solvents but increasing utility in asymmetric catalysis .
- Hydrogen Bonding : The polar surface area of bicyclobutyl diol (~20.2 Ų) is comparable to simpler diols, supporting intermolecular hydrogen bonding, which may influence crystallization behavior .
Stereochemical Considerations
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